N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide
CAS No.: 1797333-78-8
Cat. No.: VC5563327
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797333-78-8 |
|---|---|
| Molecular Formula | C16H15N3O3S |
| Molecular Weight | 329.37 |
| IUPAC Name | N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O3S/c20-12(9-19-6-2-1-3-15(19)21)8-17-16(22)11-4-5-13-14(7-11)23-10-18-13/h1-7,10,12,20H,8-9H2,(H,17,22) |
| Standard InChI Key | DLGGARFNDKJQJP-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its intricate molecular framework. The benzo[d]thiazole-6-carboxamide component consists of a fused benzene and thiazole ring, with a carboxamide group at position 6. Attached to this core is a 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl chain, which introduces a hydroxyl group and a pyridinone ring (2-oxopyridine) via a three-carbon spacer.
Key Structural Features:
-
Benzo[d]thiazole Core: A bicyclic system known for its electron-deficient nature, enabling π-π stacking interactions in biological targets .
-
Pyridinone Moiety: The 2-oxopyridine group contributes hydrogen-bonding capabilities and structural rigidity, often enhancing binding affinity in kinase inhibitors .
-
Hydroxypropyl Linker: The –CH2–CH(OH)–CH2– spacer provides conformational flexibility while maintaining solubility through its hydroxyl group .
Synthetic Strategies and Reaction Pathways
While no explicit synthesis of this compound is documented, its assembly can be inferred from established methods for benzo[d]thiazole carboxamides and pyridinone derivatives.
Benzo[d]Thiazole Carboxamide Synthesis
The benzo[d]thiazole core is typically synthesized via cyclization reactions. For example, methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN) and bromine in acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylate . Subsequent hydrolysis of the methyl ester yields the carboxylic acid, which is then coupled with amines to form carboxamides (Table 1) .
Table 1: Representative Reaction Conditions for Benzo[d]Thiazole Carboxamides
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | KSCN, Br₂, AcOH, RT | 65–78 | |
| Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | 92 | |
| Amide Coupling | EDCI, HOBt, DIPEA, DMF | 70–85 |
Pyridinone-Propanol Side Chain Preparation
Physicochemical and Spectroscopic Properties
Although experimental data for this specific compound are unavailable, predictions can be made using analogous structures:
Solubility and LogP
-
Calculated LogP: ~2.1 (estimated using ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous Solubility: Limited (<1 mg/mL at pH 7.4) due to the aromatic cores; solubility enhancers (e.g., PEGs) may be required for formulation .
Spectroscopic Characterization
-
¹H NMR: Expected signals include a singlet for the thiazole C–H (δ 8.2–8.5 ppm), a doublet for the pyridinone C–H (δ 6.8–7.1 ppm), and a broad peak for the hydroxyl group (δ 5.2–5.5 ppm) .
-
IR Spectroscopy: Strong bands at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (pyridinone C=O) .
Biological Activity and Mechanism of Action
Structural analogs suggest potential therapeutic applications:
Kinase Inhibition
Compounds with benzo[d]thiazole carboxamides and pyridinone groups exhibit inhibitory activity against EGFR and VEGFR kinases (IC₅₀: 10–50 nM) . The hydroxypropyl linker may facilitate interactions with kinase hinge regions through hydrogen bonding .
Antimicrobial Effects
Benzo[d]thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) . The pyridinone moiety enhances membrane permeability by disrupting lipid bilayer integrity .
Challenges and Future Directions
Synthetic Optimization
-
Protecting Group Strategy: The hydroxyl group necessitates protection during amide coupling (e.g., tert-butyldimethylsilyl) .
-
Stereochemical Control: The hydroxypropyl linker introduces a chiral center, requiring asymmetric synthesis or resolution techniques .
Pharmacological Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume